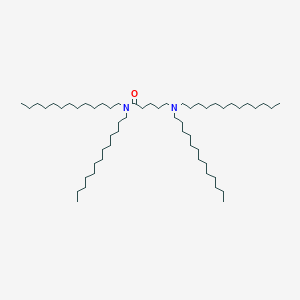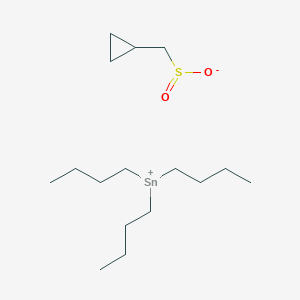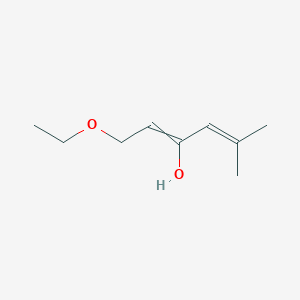
2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C15H14N2O. It is known for its unique structure, which includes a hydrazinylidene group attached to a phenyl ring and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method is the pseudo-Michael reaction, where 2-hydrazinylidene-1-arylimidazolidines react with diethyl ethoxymethylenemalonate (DEEM) to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl or methylphenyl derivatives.
Scientific Research Applications
2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one has several scientific research applications, including:
Chemistry: It is used in the study of molecular interactions, ligand complexes, and free energy calculations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one involves its interaction with molecular targets and pathways. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinylidene-1-arylimidazolidines
- 2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone
Uniqueness
2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one is unique due to its specific hydrazinylidene group and the combination of phenyl and 4-methylphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62482-36-4 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydrazinylidene-1-(4-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14N2O/c1-11-7-9-13(10-8-11)15(18)14(17-16)12-5-3-2-4-6-12/h2-10H,16H2,1H3 |
InChI Key |
WVUBYFTZVOKMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14526632.png)

silane](/img/structure/B14526637.png)









